2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine is a chemical compound with the molecular formula C11H11F3N2O It is characterized by the presence of a trifluoromethyl group, a methoxy group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The specific conditions for the synthesis of this compound may vary, but generally include the use of methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups play a crucial role in its activity, influencing its binding affinity and reactivity. The indole moiety is known to interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine: This compound has a similar trifluoromethyl group but differs in the position of the methoxy group and the presence of a fluorine atom.
2,2,2-Trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one: This compound features an imidazo[1,2-a]pyridine core instead of an indole moiety.
Uniqueness
2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine is unique due to its specific combination of functional groups and the indole moiety
Properties
Molecular Formula |
C11H11F3N2O |
---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(7-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H11F3N2O/c1-17-8-4-2-3-6-7(5-16-9(6)8)10(15)11(12,13)14/h2-5,10,16H,15H2,1H3 |
InChI Key |
UBSPYYUNDBGAHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C(C(F)(F)F)N |
Origin of Product |
United States |
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